(4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative. This compound is notable for its structural complexity and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of multiple aromatic rings and a chiral center makes it an interesting subject for stereochemical studies and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This can be achieved through the cyclization of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated precursor.
Chiral Resolution: The chiral center can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and coupling reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing crystallization and chromatography techniques to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or the reduction of the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols can be employed.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Oxazoles and other oxidized forms.
Reduced Derivatives: Dihydro derivatives and reduced pyridine rings.
Substituted Derivatives: Various substituted aromatic compounds.
Scientific Research Applications
(4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Organic Synthesis: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific optical and electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to its target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4,5-Diphenyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
- (4R,5S)-4,5-Diphenyl-2-(6-chloropyridin-2-yl)-4,5-dihydrooxazole
- (4R,5S)-4,5-Diphenyl-2-(6-ethoxypyridin-2-yl)-4,5-dihydrooxazole
Uniqueness
The uniqueness of (4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole lies in its specific substitution pattern on the pyridine ring and its chiral center, which can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4R,5S)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGIOXAHQGYSFZ-RPBOFIJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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